molecular formula C7H8N4O B11916248 7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 93587-29-2

7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B11916248
CAS No.: 93587-29-2
M. Wt: 164.16 g/mol
InChI Key: KMDVEUYTBVKUOA-UHFFFAOYSA-N
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Description

7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound featuring a pyrrole ring fused to a pyrimidinone core. The molecule is substituted with an amino group at the 7-position and a methyl group at the 2-position, which influence its electronic and steric properties. Such structural motifs are common in medicinal chemistry due to their ability to interact with biological targets, including enzymes and receptors.

Properties

CAS No.

93587-29-2

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

7-amino-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H8N4O/c1-3-10-5-4(8)2-9-6(5)7(12)11-3/h2,9H,8H2,1H3,(H,10,11,12)

InChI Key

KMDVEUYTBVKUOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1)NC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolopyrimidine core structure under relatively mild conditions.

Industrial Production Methods

While specific industrial production methods for 7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolopyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one with structurally related compounds, focusing on core modifications, substituent effects, synthesis, and biological activity.

Core Structure Variations

  • Pyrrolo[3,2-d]pyrimidinone vs. Pyrazolo[3,4-d]pyrimidinone: Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (e.g., compounds in and ) replace the pyrrole ring with a pyrazole. This modification alters hydrogen-bonding capacity and aromaticity, impacting antimicrobial activity. For instance, pyrazolo derivatives with nitrile substituents (e.g., 2e, 2f, 2g) exhibit potent antimicrobial effects, suggesting that fused-ring electronics critically influence bioactivity . Key Difference: Pyrrole-based systems (as in the target compound) may offer enhanced π-π stacking interactions compared to pyrazole analogs.
  • Pyrrolo[3,2-d]pyrimidinone vs. Benzofuro[3,2-d]pyrimidinone: XL413 (benzofuro[3,2-d]pyrimidin-4(3H)-one) replaces the pyrrole with a benzofuran ring. This substitution introduces planar aromaticity and lipophilicity, enabling kinase inhibition (e.g., Cdc7/Cdk9 targets) . Key Difference: The benzofuran system in XL413 enhances target selectivity for kinases, whereas pyrrolo-pyrimidinones may favor nucleoside analog roles (e.g., Immucillins) .

Substituent Effects

  • Amino vs. Nitro/Chloro Groups: The 7-amino group in the target compound contrasts with 7-nitro or 4-chloro substituents in analogs (e.g., 4-chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine in ). Nitro or chloro groups, however, increase electrophilicity, favoring nucleophilic substitution reactions during synthesis .
  • Methyl vs. Hydroxymethylpyrrolidinyl Groups :
    The 2-methyl group in the target compound differs from the hydroxymethylpyrrolidinyl substitution in DADMe-Immucillin-H (). Methyl groups improve metabolic stability by reducing oxidative susceptibility, while hydroxymethylpyrrolidinyl groups enhance solubility and mimic transition-state configurations in enzyme inhibition .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference ID
7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrrolo[3,2-d]pyrimidinone 7-NH₂, 2-CH₃ Potential enzyme inhibition
DADMe-Immucillin-H Pyrrolo[3,2-d]pyrimidinone 7-(Hydroxymethylpyrrolidinyl) PNP inhibition
4-Chloro-7-nitro-pyrrolo[3,2-d]pyrimidine Pyrrolo[3,2-d]pyrimidinone 4-Cl, 7-NO₂ Synthetic intermediate
Pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone 3-Nitrile, 6-aryl Antimicrobial
XL413 Benzofuro[3,2-d]pyrimidinone 8-Cl, pyrrolidinyl Kinase (Cdc7/Cdk9) inhibition

Biological Activity

7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a compound belonging to the pyrrolo[3,2-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Structure and Properties

The molecular formula of 7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is C7H8N4OC_7H_8N_4O, with a molecular weight of 164.17 g/mol. Its structure features a pyrrolo ring fused with a pyrimidine system, which is critical for its biological activity.

The biological activity of 7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is primarily attributed to its role as an inhibitor of various kinases and enzymes involved in cellular signaling pathways. Research has shown that this compound can selectively inhibit specific receptors and enzymes, leading to effects such as reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Properties

Numerous studies have indicated that 7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exhibits significant anticancer properties. For instance:

  • FGFR Inhibition : It has been reported that derivatives of pyrrolo[3,2-d]pyrimidines can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Compounds similar to 7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have shown IC50 values in the nanomolar range against FGFRs .
CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925
  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound can inhibit the proliferation of breast cancer cell lines like 4T1, inducing apoptosis and inhibiting migration and invasion .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Research has also identified that certain substitutions on the pyrrolo[3,2-d]pyrimidine scaffold can enhance DPP-IV inhibitory activity. Compounds with C7 substitutions have been shown to exhibit potent DPP-IV inhibition, which is relevant for managing diabetes .

Case Studies

Several case studies highlight the efficacy of compounds related to 7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one:

  • Study on FGFR Inhibitors : A study focused on a series of pyrrolo derivatives demonstrated their ability to inhibit FGFRs effectively. The lead compound exhibited significant antitumor activity in preclinical models .
  • DPP-IV Selectivity : Another study investigated the effects of various N5 substitutions on the pyrrolo[3,2-d]pyrimidine scaffold. It was found that specific modifications could enhance selectivity and reduce toxicity while maintaining potent antiproliferative properties .

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